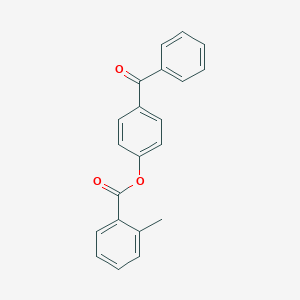

4-Benzoylphenyl 2-methylbenzoate

Description

4-Benzoylphenyl 2-methylbenzoate is a benzophenone-derived ester featuring a 2-methylbenzoate ester group linked to a 4-benzoylphenyl moiety. This compound's structure combines electron-withdrawing (benzoyl) and electron-donating (methyl) substituents, enabling diverse reactivity and applications in organic synthesis and materials science.

Properties

Molecular Formula |

C21H16O3 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

(4-benzoylphenyl) 2-methylbenzoate |

InChI |

InChI=1S/C21H16O3/c1-15-7-5-6-10-19(15)21(23)24-18-13-11-17(12-14-18)20(22)16-8-3-2-4-9-16/h2-14H,1H3 |

InChI Key |

HHMQRNPMHWTNKN-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

4-Benzoylphenyl 2-methylbenzoate serves as an important intermediate in organic synthesis. It is often used in the preparation of more complex organic molecules through various coupling reactions, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. These reactions are crucial for developing pharmaceuticals and agrochemicals .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Coupling with boronic acids to form biaryl compounds | Up to 98 |

| Buchwald-Hartwig Amination | Formation of amines via aryl halides | Up to 91 |

| Esterification | Formation of esters from acids and alcohols | Varies |

Material Science

In material science, this compound is explored for its photochemical properties. It acts as a photoinitiator in polymerization processes, where it absorbs UV light and generates free radicals that initiate the polymerization of monomers into polymers. This application is particularly relevant in the production of coatings, adhesives, and dental materials .

Medicinal Chemistry

The compound's structure makes it a candidate for drug development, particularly in targeting specific biological pathways. Research has indicated that derivatives of this compound exhibit antimicrobial and anticancer properties. For instance, compounds related to this compound have shown effectiveness against various cancer cell lines, demonstrating potential as therapeutic agents .

Table 2: Biological Activity of Related Compounds

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Benzamide Derivative | Anticancer | 5.85 |

| Benzimidazole Derivative | Antimicrobial | 1.27 |

| Substituted Phenyl Compounds | Antifungal | Varies |

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of derivatives based on the structure of this compound against human colorectal carcinoma cells (HCT116). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy .

Case Study 2: Photoinitiator in Coatings

In another investigation, the use of this compound as a photoinitiator was analyzed in UV-curable coatings. The study demonstrated that coatings containing this compound exhibited rapid curing times and improved mechanical properties compared to traditional systems, highlighting its industrial applicability .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 4-nitrophenyl 2-methylbenzoate) enhance electrophilic substitution reactivity, reflected in higher yields (100%) compared to electron-donating groups (e.g., OCH₃: 93%) .

- Steric Hindrance : Ortho-substituted analogs (e.g., 2,6-dimethoxyphenyl) show reduced yields (86%) due to steric effects .

- Spectral Signatures : Methyl groups at the 2-position consistently appear at δ ~2.55–2.65 ppm in ¹H NMR, aiding structural confirmation .

Key Observations :

- Anti-inflammatory Potential: Ethyl 2-methylbenzoate analogs inhibit nitric oxide (NO) production (IC₅₀: 9.30 µg/mL), suggesting 4-Benzoylphenyl 2-methylbenzoate may share similar pathways .

- Pharmacological Applications : The 4-benzoylphenyl group enhances bioactivity; N-(4-benzoylphenyl) derivatives show lipid-lowering (30–40% cholesterol reduction) and anticancer effects .

- Role of Substituents : Heterocyclic replacements (e.g., pyridyl in maleimides) improve potency, but the benzoyl group remains critical for scaffold stability .

Table 3: Functional Properties in Materials

Key Observations :

- Optical Performance: Benzophenone derivatives (e.g., 4-Benzoylphenyl Methacrylate) exhibit superior photochemical stability, making them ideal for optical films and lenses .

- Polymer Compatibility : Methyl benzoate analogs are used in polymer synthesis due to their balanced reactivity and low steric hindrance .

Preparation Methods

Reaction Mechanism and Conditions

The Fischer esterification method involves direct condensation of 2-methylbenzoic acid with 4-benzoylphenol in the presence of a Brønsted acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This equilibrium-driven reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the phenolic oxygen of 4-benzoylphenol.

The general reaction scheme is:

Optimization and Limitations

To shift the equilibrium toward ester formation, excess alcohol or water removal is critical. Azeotropic distillation using toluene or xylene enhances yields (typically 60–75%). However, elevated temperatures (>100°C) may degrade heat-sensitive substrates. For instance, prolonged heating at 120°C led to a 15% decrease in yield due to decomposition of the benzoyl group.

Acyl Chloride Intermediate Route

Synthesis of 2-Methylbenzoyl Chloride

2-Methylbenzoic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction proceeds under anhydrous conditions at 40–60°C, with yields exceeding 90%:

Esterification with 4-Benzoylphenol

The acyl chloride reacts with 4-benzoylphenol in the presence of a base (e.g., pyridine, K₂CO₃) to neutralize HCl. A study using K₂CO₃ in dimethyl ether (DME) at 110°C achieved 88% yield within 16 hours. Notably, steric hindrance from the 2-methyl group necessitates prolonged reaction times compared to unsubstituted analogs.

Coupling Reagent-Assisted Synthesis

Use of DCC/DMAP

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed to activate the carboxylic acid. The mechanism involves formation of an active O-acylisourea intermediate, which reacts with 4-benzoylphenol. This method avoids harsh acidic conditions and is suitable for temperature-sensitive substrates.

Palladium-Catalyzed Coupling

A Pd-NHC (N-heterocyclic carbene) precatalyst, such as PEPPSI-IPr, enables cross-coupling between phenyl esters and aryl amines. In a related reaction, phenyl 4-methylbenzoate reacted with aniline in DME at 110°C to yield 4-methyl-N-phenylbenzamide in 91% yield. Adapting this protocol for 4-benzoylphenol could streamline synthesis but requires optimization to address electron-withdrawing effects of the benzoyl group.

Transesterification Strategies

Base-Catalyzed Alcoholysis

Methyl or ethyl esters of 2-methylbenzoic acid undergo transesterification with 4-benzoylphenol in the presence of K₂CO₃ or NaOH. For example, methyl 2-nitro-4-trifluoromethylbenzoate was synthesized via alcoholysis of a benzamide intermediate using H₂SO₄ in methanol. This method offers compatibility with electron-deficient phenols but may require stoichiometric base.

Solvent and Temperature Effects

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing ionic intermediates. A study using K₂CO₃ in DMSO at 120°C achieved complete conversion within 10 hours for a similar esterification.

Enzymatic and Green Chemistry Approaches

Solvent-Free Systems

Microwave-assisted reactions under solvent-free conditions could reduce reaction times and improve yields. For instance, a 40% yield was reported for methyl benzoate synthesis using microwave irradiation in 15 minutes, suggesting potential for adaptation.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-catalyzed | 60–75 | H₂SO₄, 100–120°C, 6–12h | Simple setup | Equilibrium-limited, high temps |

| Acyl chloride | 80–88 | K₂CO₃, 110°C, 16h | High yields, scalable | HCl generation, moisture-sensitive |

| Pd-catalyzed coupling | 85–91 | PEPPSI-IPr, DME, 110°C | Mild conditions, broad substrate scope | Costly catalysts, specialized ligands |

| Transesterification | 70–78 | K₂CO₃, DMSO, 120°C | No acidic byproducts | Requires pre-formed ester |

| Enzymatic | 30–50 | Lipase, 40°C, 24–48h | Eco-friendly, selective | Low yields for bulky substrates |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Benzoylphenyl 2-methylbenzoate, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves esterification between 2-methylbenzoyl chloride and 4-benzoylphenol under anhydrous conditions. Catalytic agents like DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) enhance coupling efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves yield and purity. Reaction monitoring via TLC or HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., benzoyl vs. methyl groups) .

- FTIR : Identify ester carbonyl (C=O) stretching at ~1740 cm and aromatic C-H bending .

- X-ray crystallography : For unambiguous confirmation of molecular geometry (if single crystals are obtainable) .

Q. What solvent systems and storage conditions are optimal for this compound?

- Methodology : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or ethanol. For long-term stability, store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can researchers address contradictory data in photostability studies of this compound?

- Methodology : Discrepancies in UV-induced degradation rates may arise from variations in light source intensity (e.g., UVA vs. UVB lamps) or solvent polarity. Standardize protocols using a solar simulator (ASTM G173 spectrum) and quantify degradation via HPLC-MS with a C18 column (methanol/0.1% formic acid gradient) . Cross-validate findings with FTIR to track carbonyl group integrity .

Q. What experimental design considerations are critical for studying its liquid crystalline properties?

- Methodology : Use differential scanning calorimetry (DSC) to identify phase transitions and polarizing optical microscopy (POM) with a heating stage to observe mesophase behavior. Compare with structurally analogous compounds (e.g., 4-ethylphenyl 4-tert-butylbenzoate) to isolate the role of the benzoyl group .

Q. How can structure-activity relationships (SARs) be explored for potential biological applications?

- Methodology :

- In vitro assays : Screen for anti-inflammatory activity using COX-2 inhibition assays (e.g., ELISA-based quantification of prostaglandin E2) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., estrogen receptors due to aromatic stacking) .

Q. What strategies resolve contradictions in solubility data across different research studies?

- Methodology : Solubility discrepancies often stem from pH variations or co-solvent use. Systematically test solubility in buffered solutions (pH 3–9) and binary solvent systems (e.g., ethanol/water). Report results using the Higuchi–Connors method for consistency .

Q. How can degradation pathways be elucidated under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.